Pkm2-IN-6
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Overview
Description
Pkm2-IN-6 is a small molecule inhibitor specifically targeting pyruvate kinase isoform M2 (PKM2). PKM2 is an enzyme that plays a crucial role in the glycolytic pathway, converting phosphoenolpyruvate to pyruvate. This enzyme is predominantly expressed in cancer cells and is involved in metabolic reprogramming, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pkm2-IN-6 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups that enhance the binding affinity and specificity towards PKM2.
Purification: The final compound is purified using chromatographic techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving automated synthesis and high-throughput purification methods .
Chemical Reactions Analysis
Types of Reactions
Pkm2-IN-6 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Pkm2-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the glycolytic pathway and enzyme kinetics.
Biology: Helps in understanding the role of PKM2 in cellular metabolism and its regulation.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit PKM2 and disrupt cancer cell metabolism.
Industry: Used in the development of diagnostic assays and screening platforms for cancer research
Mechanism of Action
Pkm2-IN-6 exerts its effects by binding to the active site of PKM2, inhibiting its enzymatic activity. This inhibition disrupts the glycolytic pathway, leading to reduced energy production and metabolic stress in cancer cells. The compound also affects various signaling pathways involved in cell proliferation and survival, making it a potent anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pkm2-IN-1: Another PKM2 inhibitor with a different chemical structure but similar mechanism of action.
Pkm2-IN-2: Known for its higher specificity towards PKM2 compared to other isoforms.
Pkm2-IN-3: Exhibits a broader range of activity, affecting multiple metabolic pathways
Uniqueness
Pkm2-IN-6 stands out due to its high binding affinity and specificity towards PKM2. It has shown promising results in preclinical studies, demonstrating potent anticancer activity with minimal off-target effects .
Properties
Molecular Formula |
C17H14N4OS |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-3-yl-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14N4OS/c1-22-15-7-3-2-6-12(15)19-17-20-13(11-23-17)14-10-18-16-8-4-5-9-21(14)16/h2-11H,1H3,(H,19,20) |
InChI Key |
XRKBXMDFJSWCQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CN=C4N3C=CC=C4 |
Origin of Product |
United States |
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